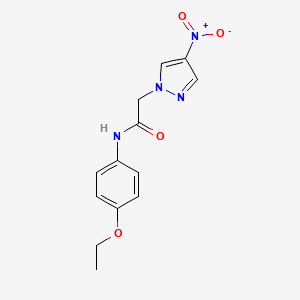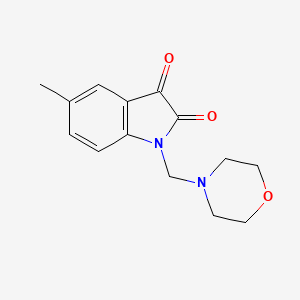![molecular formula C18H10Cl2F3NO2 B5141875 5-(2,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5141875.png)
5-(2,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide, also known as DCF or DCFDA, is a synthetic compound that has been widely used in scientific research. This compound is a derivative of dichlorofluorescein, which is a fluorescent dye that is commonly used in cell biology and biochemistry experiments. DCF has been shown to have a variety of biochemical and physiological effects, and has been used in a number of different research applications.
Mécanisme D'action
5-(2,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide is a cell-permeable compound that is converted to its fluorescent form, dichlorofluorescein, by cellular esterases. Once inside the cell, 5-(2,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide is oxidized by ROS to form the fluorescent product dichlorofluorescein (5-(2,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide). 5-(2,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide is a highly sensitive probe for the detection of ROS, and has been used to study the role of ROS in a variety of different biological processes.
Biochemical and Physiological Effects:
5-(2,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide has been shown to have a number of different biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of intracellular signaling pathways. 5-(2,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide has also been shown to have anti-inflammatory effects, and has been used to study the role of inflammation in a variety of different disease states.
Avantages Et Limitations Des Expériences En Laboratoire
5-(2,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide is a highly sensitive probe for the detection of ROS, and has been used in a variety of different research applications. However, there are some limitations to the use of 5-(2,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide in lab experiments. For example, 5-(2,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide is sensitive to light and can be easily oxidized by ambient light, which can lead to false positive results. Additionally, 5-(2,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide can be toxic to cells at high concentrations, which can limit its use in some experiments.
Orientations Futures
There are a number of different future directions for the use of 5-(2,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide in scientific research. For example, 5-(2,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide could be used to study the role of ROS in the development of cancer, or to study the effects of oxidative stress on the immune system. Additionally, 5-(2,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide could be used to study the role of ROS in the development of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Overall, the use of 5-(2,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide in scientific research has the potential to provide valuable insights into a number of different biological processes, and could lead to the development of new therapies for a variety of different diseases.
Méthodes De Synthèse
5-(2,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide can be synthesized through a number of different methods, including the reaction of 2,4-dichlorophenyl hydrazine with 2-(trifluoromethyl)benzaldehyde, followed by cyclization with ethyl acetoacetate. Other methods of synthesis have also been reported, including the reaction of 2,4-dichlorophenyl isocyanate with 2-(trifluoromethyl)phenylamine, and the reaction of 2,4-dichlorophenyl hydrazine with 2-(trifluoromethyl)phenyl isothiocyanate.
Applications De Recherche Scientifique
5-(2,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide has been used in a number of different scientific research applications, including the measurement of reactive oxygen species (ROS) in cells and tissues, the detection of apoptosis, and the measurement of intracellular pH. 5-(2,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide has also been used as a probe for the detection of oxidative stress in a variety of different cell types, and has been used to study the role of ROS in a number of different biological processes.
Propriétés
IUPAC Name |
5-(2,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl2F3NO2/c19-10-5-6-11(13(20)9-10)15-7-8-16(26-15)17(25)24-14-4-2-1-3-12(14)18(21,22)23/h1-9H,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBWNZSKMPCUHLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl2F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1-heptyl-1H-benzimidazol-2-yl)amino]ethanol hydrobromide](/img/structure/B5141795.png)

![3-nitro-4-{[2-(1-pyrrolidinyl)ethyl]amino}-2H-chromen-2-one](/img/structure/B5141817.png)
![2-(3-ethoxy-4-methoxybenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5141819.png)
![1-[(4-tert-butylcyclohexyl)oxy]-3-[(1-phenylethyl)amino]-2-propanol hydrochloride](/img/structure/B5141820.png)

![2-[4-(1-benzofuran-2-ylmethyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5141842.png)
![ethyl 6-bromo-5-hydroxy-1-methyl-2-[(4-phenyl-1-piperazinyl)methyl]-1H-indole-3-carboxylate hydrochloride](/img/structure/B5141851.png)

![4-({2-[(6-methyl-4-pyrimidinyl)thio]propanoyl}amino)benzoic acid](/img/structure/B5141861.png)
![N-[(1-{2-[4-(2-chlorophenoxy)-1-piperidinyl]-2-oxoethyl}-1H-tetrazol-5-yl)methyl]-N-methyl-2-propanamine](/img/structure/B5141868.png)
![4-({[(2-methylbenzyl)thio]acetyl}amino)benzamide](/img/structure/B5141878.png)
![1-(3-methylphenyl)-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5141885.png)
![4-ethoxy-N-({[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B5141897.png)